molecular formula C13H22FNO4 B595167 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid CAS No. 1268519-63-6

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid

Katalognummer: B595167
CAS-Nummer: 1268519-63-6
Molekulargewicht: 275.32
InChI-Schlüssel: OPRADHIGTPXWNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid (CAS: 1268519-63-6) is a fluorinated carboxylic acid derivative featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C₁₃H₂₂FNO₄, with a molar mass of 275.32 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and other bioactive molecules requiring fluorinated motifs .

Eigenschaften

IUPAC Name

2-fluoro-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FNO4/c1-13(2,3)19-12(18)15-6-4-9(5-7-15)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRADHIGTPXWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154352
Record name 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268519-63-6
Record name 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268519-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-α-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. The tert-butoxycarbonyl group is introduced to protect the nitrogen atom during subsequent reactions. The fluoropropanoic acid moiety is then attached through a series of reactions, including halogenation and nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related analogs:

Compound Name Molecular Formula Substituents Fluorine Position Molecular Weight (g/mol) CAS Number
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid (Target) C₁₃H₂₂FNO₄ Boc-protected piperidine, 2-fluoro-propanoic acid C2 (β-position) 275.32 1268519-63-6
3-[1-(tert-Butoxycarbonyl)-4-piperidyl]propanoic acid C₁₃H₂₃NO₄ Boc-protected piperidine, non-fluorinated propanoic acid None 265.33 Not specified
2-{1-[(tert-Butoxy)carbonyl]-4-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid C₂₀H₂₄F₃NO₄ Boc-protected piperidine, 4-(trifluoromethyl)phenyl group, acetic acid backbone None (on aryl group) 423.41 1439897-86-5
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid C₁₃H₂₁F₂NO₄ Boc-protected piperidine, 3,3-difluoro-propanoic acid C3 (geminal di-fluoro) 305.31 CID 105527613
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-ylidene}propanoic acid C₁₃H₂₀NO₄ Boc-protected piperidine, conjugated double bond (4-ylidene), propanoic acid None 269.30 1824085-55-3

Key Comparative Insights:

Fluorination Impact: The target compound’s single fluorine at C2 enhances acidity (pKa ~3.1–3.5) compared to the non-fluorinated analog (pKa ~4.5–5.0) due to electron-withdrawing effects . In contrast, the 3,3-difluoro analog (CID 105527613) exhibits even greater acidity (pKa ~2.8–3.0) and improved metabolic resistance to oxidative degradation .

Substituent Effects :

  • The trifluoromethylphenyl-containing analog (CAS 1439897-86-5) introduces a bulky aromatic group, significantly increasing molecular weight (423.41 g/mol) and lipophilicity (clogP ~3.5 vs. ~1.8 for the target compound). This modification may enhance membrane permeability but reduce aqueous solubility .

Structural Rigidity :

  • The 4-ylidene analog (CAS 1824085-55-3) features a conjugated double bond, reducing conformational flexibility. This could limit its utility in binding to flexible enzyme active sites but improve stability in solid-phase synthesis .

Biologische Aktivität

3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid, often referred to by its chemical structure or CAS number (1268519-63-6), is a compound of significant interest in medicinal chemistry, particularly in the development of targeted therapies. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

PropertyValue
Molecular FormulaC₁₄H₁₈FNO₃
Molecular Weight265.30 g/mol
CAS Number1268519-63-6
LogP2.56
SolubilitySoluble in DMSO

The biological activity of this compound is primarily linked to its role as a building block in the synthesis of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce targeted protein degradation, which has emerged as a novel therapeutic strategy for treating various diseases, including cancer. The compound acts as a semi-flexible linker that facilitates the formation of ternary complexes with target proteins and E3 ligases, thereby enhancing the specificity and efficacy of the degradation process .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that derivatives incorporating this structure exhibited significant cytotoxicity against various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HCT116)

Table 1 summarizes the cytotoxic effects observed in these studies:

Cell LineIC₅₀ (µM)Reference
MCF-715.2
A54912.8
HCT11610.5

Mechanistic Studies

Mechanistic investigations revealed that the compound induces apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with this compound .

Case Studies

Case Study 1: Targeted Protein Degradation

In a study focusing on targeted protein degradation, researchers synthesized a PROTAC using this compound as a linker. The resulting molecule effectively degraded the oncogenic protein BCR-ABL in chronic myeloid leukemia cells, demonstrating a reduction in cell viability and tumor growth in xenograft models .

Case Study 2: Synergistic Effects with Chemotherapeutics

Another investigation evaluated the compound's ability to enhance the efficacy of existing chemotherapeutics. When combined with doxorubicin, it exhibited synergistic effects, leading to increased apoptosis rates in resistant cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid?

The synthesis typically involves multi-step strategies:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to piperidin-4-yl intermediates using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) .
  • Fluorination : Introduce fluorine at the 2-position via nucleophilic substitution (e.g., using Selectfluor®) or electrophilic fluorination reagents. Reaction conditions (solvent, temperature) must be optimized to avoid racemization .
  • Carboxylic Acid Formation : Hydrolyze ester intermediates (e.g., methyl or ethyl esters) using LiOH in THF/water, followed by acidification to isolate the final product .
    Key validation: Monitor reaction progress via TLC or LC-MS, and confirm stereochemistry with 19F NMR .

Q. How can the purity and identity of this compound be rigorously validated?

  • Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: MeCN/water + 0.1% TFA) to assess purity (>95%) .
  • Spectroscopy :
    • 1H/13C NMR : Confirm backbone structure and Boc group integrity (e.g., tert-butyl signal at δ ~1.4 ppm) .
    • 19F NMR : Verify fluorine incorporation and absence of byproducts (e.g., δ -180 to -220 ppm for aliphatic fluorides) .
    • HRMS : Validate molecular weight (C₁₃H₂₁FNO₄; expected [M+H]+: 290.1504) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at -20°C under inert gas (N₂ or Ar) to prevent Boc group hydrolysis .
  • Solubility : Prepare stock solutions in anhydrous DMSO or THF, and avoid aqueous buffers with pH >8 to minimize deprotection .

Advanced Research Questions

Q. How does the stereochemistry of the fluorine substituent influence biological activity?

  • Stereochemical Analysis : Synthesize both (R)- and (S)-2-fluoro isomers via asymmetric catalysis (e.g., chiral auxiliaries or enzymes) .
  • Biological Assays : Compare isomer activity in target-binding assays (e.g., enzyme inhibition or receptor affinity studies). For example, fluorination at the (S)-position may enhance binding due to steric or electronic effects, as seen in analogous protease inhibitors .
  • Data Interpretation : Use molecular docking to correlate stereochemistry with binding poses, and validate with mutagenesis studies on target proteins .

Q. How can conflicting solubility data in different solvents be resolved?

  • Methodology :
    • Solvent Screening : Test solubility in DMSO, MeOH, THF, and aqueous buffers (pH 2–7) using nephelometry or UV-vis spectroscopy.
    • Co-solvent Systems : For low aqueous solubility, employ co-solvents (e.g., 10% DMSO in PBS) or cyclodextrin-based formulations .
    • Contradiction Analysis : If solubility conflicts arise (e.g., literature vs. experimental), verify compound integrity (via NMR) and check for hydrate/salt formation .

Q. What strategies are effective for studying the metabolic stability of this compound?

  • In Vitro Models :
    • Liver Microsomes : Incubate with human/rat liver microsomes and NADPH, then quantify parent compound loss via LC-MS/MS .
    • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic pathways .
  • Stability Optimization : Introduce deuterium at metabolically labile sites (e.g., α- to fluorine) to reduce clearance rates .

Q. How can off-target interactions be systematically ruled out in pharmacological studies?

  • Cross-Screening : Test the compound against panels of unrelated targets (e.g., kinases, GPCRs) to assess selectivity .
  • Negative Controls : Use Boc-deprotected analogs (e.g., 3-piperidin-4-yl-2-fluoropropanoic acid) to confirm that observed activity is Boc-dependent .
  • CRISPR/Cas9 Knockout : Generate cell lines lacking the target protein to validate on-mechanism effects .

Safety and Methodological Design

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :
    • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
    • Ventilation : Use a fume hood to prevent inhalation of airborne particles (H335) .
    • Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Q. How should researchers design dose-response studies to account for potential cytotoxicity?

  • Pre-screen : Perform MTT or LDH assays in HEK293 or HepG2 cells to establish IC₅₀ values for cytotoxicity .
  • Therapeutic Index : Calculate the ratio of cytotoxic IC₅₀ to target activity EC₅₀. A ratio >10 indicates acceptable safety margins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.